molecular formula C7H11ClN2O2 B6157048 4,6-dimethoxypyridin-2-amine hydrochloride CAS No. 2680540-11-6

4,6-dimethoxypyridin-2-amine hydrochloride

Cat. No. B6157048
CAS RN: 2680540-11-6
M. Wt: 190.6
InChI Key:
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Description

4,6-Dimethoxypyridin-2-amine hydrochloride, also known as 4,6-DMPAH, is a chemical compound composed of an amino group and a pyridine ring linked by a methylene group. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, pesticides, and other organic compounds. 4,6-DMPAH has several unique properties that make it a valuable reagent in chemical synthesis.

Scientific Research Applications

4,6-dimethoxypyridin-2-amine hydrochloride has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and pesticides. It is also used as a catalyst in the synthesis of heterocyclic compounds, such as pyridine and quinoline derivatives. Additionally, this compound is used as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 4,6-dimethoxypyridin-2-amine hydrochloride is not fully understood. However, it is believed to act as an electrophile in the reaction, with the amino group acting as a nucleophile. The reaction is thought to involve the formation of a covalent bond between the amino group and the pyridine ring. This covalent bond is then broken, resulting in the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of some cancer cells in vitro, suggesting that it may have potential as an anticancer drug.

Advantages and Limitations for Lab Experiments

4,6-dimethoxypyridin-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is highly soluble in water, making it easy to work with in aqueous solutions. However, this compound is not very stable and can decompose at high temperatures. Additionally, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 4,6-dimethoxypyridin-2-amine hydrochloride. It could be used as a reagent in the synthesis of other organic compounds, such as peptides and proteins. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential as an anti-inflammatory and anticancer agent. Finally, more research could be done to explore the potential of this compound as a catalyst in chemical synthesis.

Synthesis Methods

4,6-dimethoxypyridin-2-amine hydrochloride is synthesized from the reaction of 4-methoxypyridine-2-carbaldehyde with 2-aminopyridine in the presence of an acid catalyst such as hydrochloric acid. This reaction is known as the Leuckart reaction, and it produces this compound as the major product. The reaction is typically carried out at temperatures between 100-150°C and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dimethoxypyridin-2-amine hydrochloride involves the reaction of 2,4-dimethoxypyridine with hydroxylamine hydrochloride followed by reduction with sodium borohydride.", "Starting Materials": [ "2,4-dimethoxypyridine", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxypyridine in methanol and add hydroxylamine hydrochloride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dry the product under vacuum to obtain 4,6-dimethoxypyridin-2-amine hydrochloride." ] }

CAS RN

2680540-11-6

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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